An In-depth Technical Guide to 2-Methyl-6-nitrophenol (CAS: 13073-29-5)
An In-depth Technical Guide to 2-Methyl-6-nitrophenol (CAS: 13073-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitrophenol, also known as 6-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] It is characterized by a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[2] This yellow crystalline solid has garnered attention across various scientific fields, including chemistry, biology, and environmental science, due to its unique chemical properties and potential biological activities.[2]
Industrially, it serves as a precursor and intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its biological profile includes studied antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.[1] It is also an active ingredient in some pesticides, where its mechanism involves the disruption of physiological processes in target organisms.[1] This guide provides a comprehensive technical overview of its properties, synthesis, biological activity, and safety protocols.
Physicochemical and Identification Data
Quantitative data for 2-Methyl-6-nitrophenol are summarized below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 13073-29-5 | [1][2][3][4] |
| IUPAC Name | 2-methyl-6-nitrophenol | [4] |
| Synonyms | 6-Nitro-o-cresol, 2-Nitro-6-methylphenol, 6-Nitro-2-cresol, 2-Hydroxy-3-methylnitrobenzene | [1][4] |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| InChI Key | AQDKZPFDOWHRDZ-UHFFFAOYSA-N | [2][4][5] |
| SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O | [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 153.14 g/mol | [2][3][4] |
| Appearance | White to yellow or light brown crystalline powder/solid | [1] |
| Melting Point | 68-75 °C | [2][6] |
| Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | [6] |
| Solubility in Water | Sparingly soluble (1.7 g/L at 25 °C) | [1] |
| pKa | 7.48 ± 0.24 (Predicted) | [1] |
| LogP | 2.17 | [6] |
| Topological Polar Surface Area (TPSA) | 66.1 Ų | [4] |
| Flash Point | 104.0 ± 10.2 °C | [6] |
Synthesis and Manufacturing
The primary methods for synthesizing 2-Methyl-6-nitrophenol are the direct nitration of o-cresol and the diazotization of 2-methyl-6-nitroaniline followed by hydrolysis.
Experimental Protocols
Protocol 1: Synthesis via Nitration of o-Cresol
This method involves the direct electrophilic aromatic substitution of o-cresol. It typically yields a mixture of isomers, primarily 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol.[2]
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Materials : o-cresol (2-methylphenol), nitric acid (70%), sulfuric acid (concentrated), ice bath, beaker, magnetic stirrer, separation funnel, recrystallization solvent (e.g., ethanol/water mixture).
-
Procedure :
-
Prepare a nitrating mixture by slowly adding nitric acid to an excess of concentrated sulfuric acid in a beaker cooled in an ice bath. Maintain the temperature between 0-5°C.[2]
-
Slowly add o-cresol to the stirred nitrating mixture, ensuring the temperature does not exceed 5°C.
-
Continue stirring the reaction mixture in the ice bath for 4-6 hours.[2]
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After the reaction is complete, pour the mixture over crushed ice and water to precipitate the crude product.
-
Filter the resulting solid, wash with cold water to remove residual acid, and dry.
-
-
Purification : The primary challenge is the separation of the 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol isomers.[2] This is typically achieved via fractional crystallization or column chromatography. Reported yields for 2-methyl-6-nitrophenol from this method are around 28%.[2]
Protocol 2: Synthesis via Diazotization of 2-Methyl-6-nitroaniline
This method offers higher purity and yield compared to direct nitration.[2] It involves converting 2-methyl-6-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.
-
Materials : 2-methyl-6-nitroaniline, aqueous sodium hydroxide solution (e.g., 5N), hydrochloric acid, sodium nitrite, ice, heating mantle, condenser.
-
Procedure :
-
Hydrolysis (Phenol Formation) : A high-yield process involves heating 2-methyl-6-nitroaniline with an aqueous sodium hydroxide solution (approx. 17% by weight).[7] For example, 0.20 mol of 2-methyl-6-nitro-aniline is heated in 500 ml of 5N NaOH to 170°C and held for approximately 50 hours.[7]
-
After the reaction, the mixture is cooled.
-
The reaction mixture is then acidified with cooling using hydrochloric acid to precipitate the product.[7]
-
The crystalline product is collected by suction filtration and washed with water.
-
-
Purification : This method can yield a product with >98% purity without extensive purification.[2] A reported yield for this type of process is 95%.[7]
Comparison of Synthesis Methods
Table 3: Comparison of Synthesis Methods
| Parameter | Nitration of o-Cresol | Diazotization of 2-Methyl-6-Nitroaniline |
| Reported Yield | ~28% | 74-95% |
| Purity | Requires significant isomer separation | >98% with minimal purification |
| Reaction Time | 4–6 hours | 2–3 hours per step (diazotization), ~50 hours (hydrolysis) |
| Industrial Scalability | Limited due to isomer separation issues | High |
Synthesis Workflow Visualization
Caption: Comparative workflow for the synthesis of 2-Methyl-6-nitrophenol.
Biological and Chemical Activity
Mechanism of Action
The biological activity of 2-Methyl-6-nitrophenol is linked to its functional groups.[2] The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing the structure and function of biological molecules.[2] The nitro group can be reduced to form reactive intermediates that interact with cellular components.[2] In pesticide applications, it acts as a biocide by disrupting the physiological processes of pests.[1] Some nitrophenols are known to exert toxicity by uncoupling oxidative phosphorylation in mitochondria.[2][8]
Potential Metabolic Pathways
While specific metabolic data for 2-Methyl-6-nitrophenol is limited, the metabolism of related nitrophenols (2- and 4-nitrophenol) has been studied and provides a likely model. Metabolism generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.
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Phase I Reactions : Mediated by cytochrome P450 enzymes, these include oxidation to form catechols and reduction of the nitro group to form an aminophenol.[9]
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Phase II Reactions : The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[9]
Caption: Potential metabolic pathway of 2-Methyl-6-nitrophenol in vivo.
Analytical Methods
The analysis and characterization of 2-Methyl-6-nitrophenol and its related isomers are commonly performed using gas chromatography (GC) and mass spectrometry (MS).[10] These techniques are suitable for separating the compound from complex mixtures and confirming its identity and purity.[10] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a key technique.[1][11]
Safety and Handling
2-Methyl-6-nitrophenol is a hazardous chemical that requires careful handling.
GHS Hazard Information
Table 4: GHS Hazard Classification
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |
Signal Word : Danger[4][5][12]
Pictograms : GHS06 (Toxic), GHS05 (Corrosion), GHS07 (Exclamation Mark)
Handling and Personal Protective Equipment (PPE)
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Engineering Controls : Use only in a chemical fume hood to ensure adequate ventilation.[6][14] Eyewash stations and safety showers should be readily accessible.[13]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety goggles or a face shield.[6]
-
Skin Protection : Wear chemical-resistant gloves (inspect before use) and appropriate protective clothing.[6][14]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[13]
-
-
General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[13]
Spill and Disposal Management
Caption: Logical workflow for handling a solid spill of 2-Methyl-6-nitrophenol.
References
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- 4. 2-Methyl-6-nitrophenol | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-nitrophenol | 13073-29-5 [sigmaaldrich.com]
- 6. 2-Methyl-6-nitrophenol | CAS#:13073-29-5 | Chemsrc [chemsrc.com]
- 7. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]
- 8. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 2-Methyl-6-nitrophenol | 13073-29-5 | FM70685 | Biosynth [biosynth.com]
- 11. 13073-29-5|2-Methyl-6-nitrophenol|BLD Pharm [bldpharm.com]
- 12. 2-Methyl-6-nitrophenol | 13073-29-5 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]


